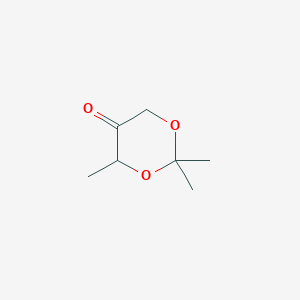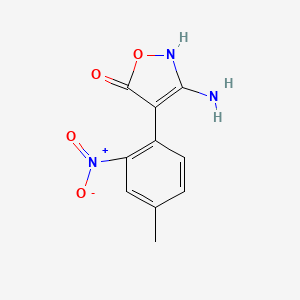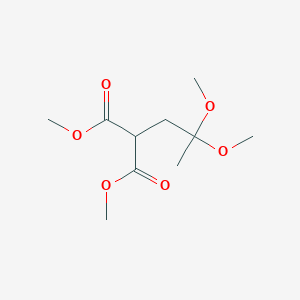
Dimethyl (2,2-dimethoxypropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2,2-dimethoxypropyl)propanedioate is an organic compound with the molecular formula C9H16O6. It is a derivative of propanedioic acid and is characterized by the presence of two methoxy groups attached to a propyl chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2-dimethoxypropyl)propanedioate typically involves the reaction of dimethyl malonate with 2,2-dimethoxypropane. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2,2-dimethoxypropyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (2,2-dimethoxypropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl (2,2-dimethoxypropyl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also participate in acid-catalyzed reactions, where the methoxy groups are hydrolyzed to form corresponding alcohols and acids.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
2,2-Dimethoxypropane: Used as a reagent in organic synthesis, particularly in the formation of acetonides.
Dimethyl propargylmalonate: Another ester derivative with applications in organic synthesis.
Uniqueness
Dimethyl (2,2-dimethoxypropyl)propanedioate is unique due to its specific structure, which allows for a variety of chemical transformations. Its dual methoxy groups provide versatility in synthetic applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
133494-04-9 |
|---|---|
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
dimethyl 2-(2,2-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C10H18O6/c1-10(15-4,16-5)6-7(8(11)13-2)9(12)14-3/h7H,6H2,1-5H3 |
Clave InChI |
YKZLXTQLBZYHLA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(=O)OC)C(=O)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)

ethanimidamide](/img/structure/B14280755.png)

![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
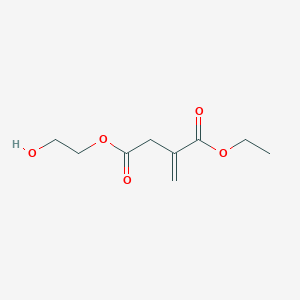

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
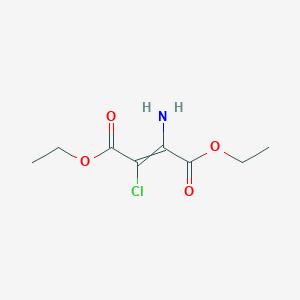
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
